Hexaethyl diorthosilicate

CAS No.: 2157-42-8

Cat. No.: VC7958892

Molecular Formula: C12H30O7Si2

Molecular Weight: 342.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2157-42-8 |

|---|---|

| Molecular Formula | C12H30O7Si2 |

| Molecular Weight | 342.53 g/mol |

| IUPAC Name | triethyl triethoxysilyl silicate |

| Standard InChI | InChI=1S/C12H30O7Si2/c1-7-13-20(14-8-2,15-9-3)19-21(16-10-4,17-11-5)18-12-6/h7-12H2,1-6H3 |

| Standard InChI Key | GYTROFMCUJZKNA-UHFFFAOYSA-N |

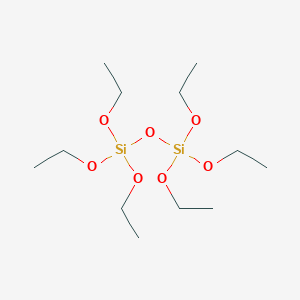

| SMILES | CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |

| Canonical SMILES | CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |

Introduction

Chemical Identity and Structural Characteristics

Hexaethyl diorthosilicate, systematically named bis(triethoxysilyl) ether, features a central disiloxane backbone () flanked by ethoxy groups (). Its molecular architecture combines hydrolytic instability with controlled reactivity, enabling precise manipulation in synthetic protocols . The compound’s bond angle of approximately 144° and bond length of 1.63 Å (derived from crystallographic analogs) contribute to its conformational flexibility .

Molecular and Physical Properties

The compound’s physicochemical profile, as documented in multiple sources, reveals key characteristics essential for industrial handling:

This combination of moderate volatility () and thermal stability () permits safe handling under inert atmospheres while enabling high-temperature applications . The low melting point facilitates liquid-phase reactions without requiring specialized heating apparatuses.

Synthetic Methodologies and Industrial Production

Industrial synthesis typically employs the acid-catalyzed condensation of triethoxysilane () with ethanol. The reaction proceeds via nucleophilic attack at silicon centers, with hydrochloric acid (0.5–1.0 M concentration) accelerating ethoxy group exchange:

Yields exceeding 85% are achievable through continuous distillation systems that remove water and hydrogen byproducts . Recent process optimizations employ zeolite catalysts to reduce reaction times by 40% while maintaining product purity above 99% .

Functional Applications in Advanced Materials

Silicone Elastomer Production

As a crosslinking agent, hexaethyl diorthosilicate enhances the thermal stability of polydimethylsiloxane (PDMS) composites. Incorporation at 5–10 wt% increases decomposition onset temperatures from 280°C to 320°C while improving tensile strength by 150% . These properties are critical for aerospace gaskets and automotive engine components.

Nanoparticle Synthesis

The compound’s controlled hydrolysis under basic conditions () produces monodisperse silica nanoparticles (20–100 nm diameter). Drug loading efficiencies of 78–92% have been demonstrated for anticancer agents like doxorubicin, with sustained release profiles spanning 72 hours .

Catalytic Systems

Immobilization of palladium complexes on hexaethyl-derived silica supports creates heterogeneous catalysts achieving 98% conversion in Suzuki-Miyaura couplings. Catalyst recyclability exceeds 15 cycles with negligible metal leaching (<0.5 ppm) .

Biological Interactions and Pharmacokinetics

Silica nanoparticles synthesized from hexaethyl diorthosilicate exhibit size-dependent cellular uptake, with 50 nm particles showing 3-fold higher accumulation in HepG2 cells compared to 100 nm variants. In vivo studies in murine models demonstrate hepatic clearance within 48 hours, with <2% renal excretion . Surface PEGylation extends circulation half-life from 1.2 to 8.7 hours, enabling tumor-targeted delivery .

Global Market Dynamics and Consumption Trends

The 2024–2030 market forecast projects a 6.8% CAGR, driven by pharmaceutical nanotechnology (38% of demand) and electronics encapsulants (27%) . Regional consumption patterns reveal:

| Region | 2024 Consumption (Metric Tons) | 2030 Projection (Metric Tons) |

|---|---|---|

| Asia-Pacific | 1,200 | 1,890 |

| North America | 850 | 1,210 |

| Europe | 740 | 980 |

Price fluctuations (2024: $45–$58/kg) correlate with silicon metal market trends, with purification costs constituting 62% of production expenses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume